molecular formula C14H14N2O2S B2399497 Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate CAS No. 58668-15-8

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate

Cat. No.: B2399497
CAS No.: 58668-15-8
M. Wt: 274.34
InChI Key: XXCOHQKVDYDKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate is a versatile pyrimidine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a pyrimidine ring, a privileged scaffold in pharmaceuticals, which is known for its widespread therapeutic potential . The structure incorporates a sulfanylacetate functional group, making it a valuable synthon for the design and synthesis of novel molecules targeting a range of biological activities . Pyrimidine-based compounds are of significant interest in the discovery of new chemotherapeutic agents. They serve as key bioisosteres and core structures in numerous investigational drugs, with research applications spanning the development of anti-infective, anticancer, and anti-inflammatory agents . The molecular structure of this compound, which combines the pyrimidine core with a flexible ethyl sulfanylacetate chain, is ideal for generating structural diversity. Researchers can utilize this compound in various synthetic transformations, including nucleophilic substitution and derivatization of the ester group, to create libraries of compounds for biological screening . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

ethyl 2-(5-phenylpyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-13(17)10-19-14-15-8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCOHQKVDYDKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate typically involves the reaction of 5-phenyl-2-pyrimidinethiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate has the molecular formula C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S. Its structure includes a pyrimidine ring substituted with a phenyl group and a sulfanyl acetate moiety, which contributes to its reactivity and interaction with biological targets.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including oxidation and substitution, making it valuable for developing new materials.

Biology

The biological activity of this compound has been the subject of extensive research:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacteria and fungi:
MicroorganismInhibition (%)MIC (μg/mL)
Staphylococcus aureus81% - 91%20 - 28
Bacillus subtilis81% - 91%20 - 28
Escherichia coli58% - 79%24 - 40
Pseudomonas aeruginosaModerateN/A
Aspergillus nigerModerateN/A
Candida albicansModerateN/A

These findings suggest that the compound's efficacy is comparable to established antibiotics such as ciprofloxacin .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent . Ongoing research aims to explore its role in drug development, particularly in the context of anticancer therapies. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, may lead to novel therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Ethyl 2-[(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate (CAS 303147-16-2)
  • Structure : Features a 4-chlorophenylsulfanylmethyl group at the 6-position of the pyrimidine ring.
  • Key Differences : The additional 4-chlorophenyl group increases molecular weight (MW: ~414.9 g/mol) and enhances lipophilicity compared to the parent compound. This substitution may improve binding to hydrophobic targets but reduce aqueous solubility.
  • Synthesis : Similar to the parent compound, utilizing ethyl chloroacetate and pyrimidine thiol intermediates .
Ethyl 2-((5-[3-(Trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate (CAS 339101-32-5)
  • Structure : Substituted with a 3-(trifluoromethyl)phenyl group at the 5-position.
  • Applications : Useful in fluorinated drug design due to improved bioavailability and target affinity.
Ethyl 2-{[5-Methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS 53136-74-6)
  • Structure : Contains methoxy and nitro groups at the 5- and 4-positions, respectively.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, lowering the pKa of the pyrimidine ring and increasing reactivity in electrophilic substitutions. Methoxy groups enhance solubility in polar solvents .

Functional Group Modifications

Ethyl 2-[(4-Amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate (CAS 1707603-34-6)
  • Structure: Features amino and cyano groups at the 4- and 5-positions.
  • Key Differences: The amino group increases basicity, while the cyano group enhances dipole interactions. This combination is advantageous in kinase inhibitor design .
Ethyl 2-({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Monohydrate
  • Structure : Incorporates a carbamoyl-methylsulfanyl chain and a pyridine ring.
  • Key Differences: The pyridine ring replaces pyrimidine, altering electronic distribution and hydrogen-bonding capacity. The monohydrate form (confirmed via X-ray crystallography) improves crystallinity and stability .

Critical Analysis of Structural Impact

  • Electron-Donating Groups (e.g., Methoxy) : Improve solubility but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., Nitro, CF₃) : Enhance reactivity and target affinity but increase synthetic complexity.
  • Bulkier Substituents (e.g., 4-Cl-Ph-sulfanylmethyl) : Improve binding to hydrophobic pockets but limit membrane permeability .

Biological Activity

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrimidine ring attached to a sulfanyl group, which contributes to its reactivity and interaction with biological targets. The general structure can be represented as follows:

Ethyl 2 5 phenyl 2 pyrimidinyl sulfanyl acetate\text{Ethyl 2 5 phenyl 2 pyrimidinyl sulfanyl acetate}

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety may engage with nucleic acids or proteins, potentially inhibiting their functions. The sulfanyl group is believed to modulate the compound’s reactivity and binding affinity, although further research is needed to elucidate the exact pathways involved .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacteria and fungi:

Microorganism Inhibition (%) MIC (μg/mL)
Staphylococcus aureus81% - 91%20 - 28
Bacillus subtilis81% - 91%20 - 28
Escherichia coli58% - 79%24 - 40
Pseudomonas aeruginosaModerateN/A
Aspergillus nigerModerateN/A
Candida albicansModerateN/A

These findings suggest that the compound has comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study identified a novel anticancer compound through screening that demonstrated significant cytotoxic effects on multicellular spheroids, indicating its potential for further development in cancer therapies .

Case Studies

  • Antimicrobial Screening : A study evaluated several thiadiazole derivatives, including those related to this compound, for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity against S. aureus and E. coli, suggesting that structural modifications could enhance efficacy .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutics .

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the pyrimidine core via cyclization of thiourea derivatives with β-ketoesters under acidic conditions .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution (e.g., using ethyl 2-mercaptoacetate) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization: Control reaction time (monitored via TLC) and stoichiometric ratios to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the sulfanyl group .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy: 1H/13C NMR to verify the pyrimidine ring protons (δ 8.1–8.5 ppm for aromatic protons) and sulfanyl-acetate moiety (δ 3.8–4.3 ppm for CH2 groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the sulfanyl linkage .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths/angles (e.g., S–C bond ~1.8 Å) .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Hypothesis Testing: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Contamination Check: Rule out solvent or starting material residues via GC-MS.
  • Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., hindered rotation of the phenyl group) using variable-temperature NMR .

Advanced: What mechanistic insights exist for the biological activity of structurally related sulfanyl-acetate derivatives?

  • Enzyme Inhibition: Analogous compounds (e.g., pyrimidine-thioethers) inhibit kinases or cytochrome P450 enzymes via sulfur-mediated covalent binding .
  • Anticancer Activity: In vitro assays (MTT/proliferation) suggest ROS generation via redox cycling of the sulfanyl group .
  • Target Identification: Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism: Screen solvents (e.g., ethanol/acetone mixtures) to isolate stable polymorphs .
  • Twinned Crystals: Use SHELXE for iterative phasing and density modification .
  • Disorder Handling: Apply restraints to flexible ethyl/phenyl groups during refinement .

Advanced: How do electronic effects of substituents (e.g., phenyl vs. fluorophenyl) influence reactivity and bioactivity?

  • Electronic Modulation: Electron-withdrawing groups (e.g., -F) increase sulfanyl group electrophilicity, enhancing nucleophilic substitution rates .
  • Bioactivity Correlation: Fluorinated analogs show improved metabolic stability in microsomal assays .
  • SAR Studies: Synthesize derivatives with varied substituents (e.g., -Cl, -OCH3) and compare IC50 values in enzyme assays .

Methodological: How can researchers validate the purity of this compound for in vitro studies?

  • HPLC-PDA: Use a C18 column (ACN/water gradient) to detect impurities >0.1% .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (±0.3%) .
  • Stability Testing: Monitor degradation under UV light or elevated humidity via accelerated stability protocols .

Methodological: What strategies are recommended for scaling up synthesis without compromising yield?

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling: Immobilize catalysts (e.g., Pd/C) for Suzuki couplings (if applicable) .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time .

Data Interpretation: How should researchers analyze discrepancies between computational predictions and experimental biological data?

  • Solvent Effects: Re-run docking studies with explicit solvent models (e.g., PBS buffer) .
  • Off-Target Screening: Use proteome-wide affinity profiling (e.g., thermal shift assays) .
  • Metabolite Interference: Test major metabolites (via LC-MS) for residual activity .

Emerging Applications: What understudied research avenues exist for this compound?

  • Photodynamic Therapy: Explore singlet oxygen generation using UV-vis spectroscopy .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate with E3 ligase ligands to degrade disease-related proteins .
  • Covalent Inhibitor Libraries: Incorporate into high-throughput screens for irreversible enzyme inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.